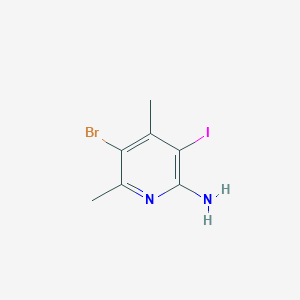

5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8BrIN2 |

|---|---|

Molecular Weight |

326.96 g/mol |

IUPAC Name |

5-bromo-3-iodo-4,6-dimethylpyridin-2-amine |

InChI |

InChI=1S/C7H8BrIN2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11) |

InChI Key |

BMGKRTKZKJAFHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=C1I)N)C)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 5 Bromo 3 Iodo 4,6 Dimethylpyridin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Pyridine (B92270) Centers

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of pyridines. The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, facilitates attack by nucleophiles. wikipedia.orgstackexchange.com This reactivity is further modulated by the presence of activating groups and the nature of the leaving group.

The identity and position of halogen substituents significantly influence the rate and regioselectivity of SNAr reactions on the pyridine ring. Generally, the reactivity of halogens as leaving groups in SNAr follows the order F > Cl > Br > I. rsc.orgnih.gov This is because the rate-determining step is typically the attack of the nucleophile, and more electronegative halogens enhance the electrophilicity of the carbon to which they are attached.

In 5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine, the two halogen atoms are positioned at C3 and C5. The pyridine nitrogen activates the C2, C4, and C6 positions towards nucleophilic attack. wikipedia.orgstackexchange.com However, the halogens themselves are not at the most activated positions (ortho or para). Their influence on reactivity is therefore more subtle and often depends on the specific reaction conditions and the nucleophile employed.

| Halogen | Relative Reactivity | Reason |

|---|---|---|

| Fluorine (F) | Highest | High electronegativity strongly polarizes the C-F bond, making the carbon more electrophilic. |

| Chlorine (Cl) | Intermediate | Less electronegative than fluorine, leading to a less polarized bond. |

| Bromine (Br) | Intermediate | Similar in reactivity to chlorine in many cases. |

| Iodine (I) | Lowest | Least electronegative, resulting in the least electrophilic carbon center among the halogens. |

Given the presence of two different halogens, chemo- and regioselectivity are critical considerations in the SNAr reactions of this compound. While the inherent leaving group ability follows the trend F > Cl > Br > I, other factors can influence which halogen is substituted. rsc.orgnih.gov The electronic environment of each halogen, steric hindrance, and the nature of the nucleophile all play a role.

In dihalogenated pyridines, selective substitution can often be achieved by carefully controlling reaction conditions. For instance, in some systems, a reversal of chemoselectivity can be observed by switching from catalytic to neat conditions. nih.gov For this compound, the iodine at the C3 position is generally expected to be a better leaving group than the bromine at the C5 position in reactions that are more sensitive to carbon-halogen bond strength, such as some metal-catalyzed reactions. However, in a classical SNAr mechanism, the substitution pattern can be less predictable and may require empirical determination.

Electrophilic Aromatic Substitution on Pyridinamines

Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com This deactivation makes the pyridine ring less nucleophilic. However, the presence of activating groups, such as the amino group in 2-aminopyridines, can facilitate EAS reactions.

The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this compound, the C3 and C5 positions are ortho and para to the amino group, respectively. However, these positions are already substituted with iodine and bromine. Therefore, further electrophilic substitution would likely occur at any remaining activated and un-substituted positions, or it could potentially lead to ipso-substitution, though this is less common. The reaction conditions for EAS on such a substituted pyridine would need to be carefully controlled to achieve the desired outcome. rsc.org

Cross-Coupling Reactivity of Bromo and Iodo Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is highly dependent on the nature of the halogen.

In palladium-catalyzed cross-coupling reactions, the reactivity of halogens as leaving groups generally follows the order I > Br > Cl. nih.gov This is in contrast to the trend observed in SNAr reactions and is attributed to the mechanism of oxidative addition to the palladium(0) catalyst. The weaker carbon-iodine bond allows for faster oxidative addition compared to the stronger carbon-bromine bond.

This differential reactivity allows for selective cross-coupling reactions on dihalogenated substrates. For this compound, it is expected that the iodo group at the C3 position would react preferentially over the bromo group at the C5 position in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. mdpi.comnih.gov This selectivity provides a powerful strategy for the sequential functionalization of the pyridine ring, allowing for the introduction of different substituents at the C3 and C5 positions.

| Halogen | Relative Reactivity | Reason |

|---|---|---|

| Iodine (I) | Highest | Weaker C-I bond leads to faster oxidative addition. |

| Bromine (Br) | Intermediate | Stronger C-Br bond results in slower oxidative addition compared to iodine. |

| Chlorine (Cl) | Lowest | Strong C-Cl bond generally requires more forcing conditions for oxidative addition. |

This predictable selectivity is a key feature in the synthetic utility of this compound, enabling the construction of complex, highly substituted pyridine derivatives.

Functional Group Tolerance in Metal-Catalyzed Transformations

The utility of this compound as a synthetic building block is largely defined by the ability to selectively functionalize one position in the presence of multiple reactive sites. In metal-catalyzed cross-coupling reactions, the different reactivities of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds are paramount. Generally, the C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed processes such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This reactivity difference (C-I > C-Br > C-Cl) allows for sequential, regioselective functionalization.

For this compound, it is expected that palladium-catalyzed cross-coupling would occur selectively at the C3-iodo position, leaving the C5-bromo position intact for subsequent transformations. sigmaaldrich.com This selective reactivity has been demonstrated in related dihalopyridine systems. For instance, the amination of 5-bromo-2-chloropyridine (B1630664) with a palladium-Xantphos catalyst shows excellent chemoselectivity, favoring reaction at the more reactive halogen. capes.gov.br

The presence of other functional groups on the ring presents both challenges and opportunities. The 2-amino group can coordinate to the metal catalyst, potentially altering its reactivity or leading to catalyst inhibition. However, modern ligand development has produced catalyst systems that are tolerant of such functional groups. The use of bulky, electron-rich phosphine (B1218219) ligands can often mitigate catalyst inhibition by the amine. researchgate.net Furthermore, the choice of base is critical, as strong bases could react with the acidic N-H proton of the amino group. The development of protocols using weaker, soluble bases like cesium carbonate or organic amines has significantly improved the functional group tolerance of these reactions, allowing for the coupling of substrates with sensitive groups. researchgate.netmit.edu

The steric bulk of the methyl groups at the C4 and C6 positions may also influence the rate of reaction by hindering the approach of the catalytic complex to the adjacent halogen atoms, although this effect is likely to be modest.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Expected Major Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₃PO₄ | 5-Bromo-3-aryl-4,6-dimethylpyridin-2-amine |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Bromo-3-(alkynyl)-4,6-dimethylpyridin-2-amine |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | N³-Substituted-5-bromo-4,6-dimethylpyridine-2,3-diamine |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Bromo-3-(alkenyl)-4,6-dimethylpyridin-2-amine |

Ligand Exchange Reactions and Coordination Chemistry

The 2-aminopyridine (B139424) scaffold is a well-established ligand in coordination chemistry, capable of binding to metal centers in various modes. researchgate.net this compound can act as a ligand, primarily through its two nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. These two donors can coordinate to a single metal center to form a stable five-membered chelate ring.

However, the coordination behavior is highly dependent on the metal, its oxidation state, the other ligands present, and steric factors. In some cases, particularly with bulky substituents on the aminopyridine, the ligand may coordinate in a monodentate fashion (η¹-coordination) through the more sterically accessible pyridine nitrogen. mdpi.com Research on iron(II) halide complexes with a sterically hindered aminopyridine revealed a rare η¹-coordination mode through the pyridine nitrogen atom, with the amine nitrogen not involved in bonding to the metal. mdpi.com Given the presence of the C6-methyl group adjacent to the pyridine nitrogen in the title compound, a similar preference for monodentate coordination might be observed under certain conditions.

In acidic media, the pyridine nitrogen is often protonated, forming a pyridinium (B92312) salt. In these instances, the compound can act as a counter-ion in the crystal lattice of metal-halide anions, rather than a direct ligand. Studies on 2-amino-3,5-dihalopyridines have shown the formation of complex salts like bis(2-amino-3,5-dihalopyridinium)tetrahalocuprate(II), where the organic component is a cation that interacts with the complex metal anion through hydrogen bonds. tandfonline.comrsc.org

| Coordination Mode | Description | Relevant Factors | Example Metal Ions |

|---|---|---|---|

| Bidentate (N,N'-chelate) | Both pyridine and amino nitrogens bind to the same metal center. | Favorable for forming stable 5-membered rings. | Cu(II), Zn(II), Pd(II), Pt(II) |

| Monodentate (η¹-Npy) | Coordination occurs only through the pyridine nitrogen. | Steric hindrance around the amino group; strong σ-donor character of pyridine N. | Rh(III), Ir(III), Fe(II) mdpi.comresearchgate.net |

| Bridging | The ligand bridges two or more metal centers. | Formation of polynuclear complexes or coordination polymers. | Cu(II), Ag(I) |

| Counter-ion (non-coordinating) | Protonated pyridinium cation electrostatically interacts with a metal-containing anion. | Acidic conditions. | [CuCl₄]²⁻, [CuBr₄]²⁻ rsc.org |

Beyond the classical σ-coordination through the nitrogen lone pair (η¹), pyridine rings can engage with transition metals through their π-electron system, known as η⁶-coordination. This interaction, typically with electron-rich, low-valent metals (e.g., Cr(0), Ru(II)), formally disrupts the aromaticity of the pyridine ring. This "π-coordination activation" renders the ring susceptible to reactions that are difficult to achieve with the free heterocycle, such as nucleophilic addition or C-H functionalization. acs.org

The substituents on the pyridine ring strongly influence the feasibility of η⁶-coordination. Electron-donating groups, such as the amino and methyl groups in this compound, would be expected to increase the electron density of the π-system, thereby strengthening the back-bonding from the metal to the ligand and stabilizing the η⁶-complex. Conversely, the electron-withdrawing halogen atoms would disfavor the initial complexation but would strongly activate the coordinated ring toward subsequent nucleophilic attack. This activation strategy provides a powerful, albeit less common, method for the functionalization of pyridine rings. rsc.org

Radical Reactions and Photochemical Transformations

The carbon-halogen bonds in this compound are susceptible to homolytic cleavage under radical or photochemical conditions. The bond dissociation energy of a C-I bond is considerably lower than that of a C-Br bond, meaning that radical reactions are highly likely to be initiated by the selective cleavage of the C-I bond. libretexts.org

Upon photolysis, for example with UV light, polyhalogenated heteroaromatics often undergo selective dehalogenation. Studies on tetrachloro-4-iodopyridine have shown that irradiation leads exclusively to the loss of the iodine atom, generating a pyridyl radical that can then abstract a hydrogen atom from the solvent. rsc.org A similar outcome would be predicted for the title compound, providing a pathway to selectively remove the iodo substituent while retaining the bromo group.

The generation of a pyridyl radical at the C3 position opens up possibilities for various transformations. In the absence of a good hydrogen donor, the radical could be trapped by other radical species or participate in cyclization reactions. Furthermore, modern photoredox catalysis provides a means to generate pyridinyl radicals under mild, visible-light-mediated conditions. These intermediates can undergo coupling reactions that are mechanistically distinct from traditional polar or metal-catalyzed processes. nih.gov

| Condition | Initiation Method | Most Labile Bond | Primary Intermediate | Potential Product |

|---|---|---|---|---|

| UV Photolysis (in H-donor solvent) | Homolytic Cleavage | C3-I | 3-Pyridyl radical | 5-Bromo-4,6-dimethylpyridin-2-amine |

| Radical Initiator (e.g., AIBN) with Bu₃SnH | Radical Chain Reaction | C3-I | 3-Pyridyl radical | 5-Bromo-4,6-dimethylpyridin-2-amine |

| Photoredox Catalysis (SET reduction) | Single Electron Transfer | - | Pyridinyl radical anion | C-H functionalized products nih.gov |

Rearrangements and Cyclization Reactions Involving the Aminopyridine Moiety

The 2-aminopyridine moiety is a versatile synthon for the construction of fused heterocyclic systems. A common and powerful transformation is its reaction with various reagents to form imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry. This reaction typically proceeds via initial reaction at the exocyclic amino group followed by intramolecular cyclization involving nucleophilic attack by the pyridine nitrogen.

Starting with this compound, reaction with an α-haloketone, for example, would be expected to yield a highly substituted 8-bromo-6-iodo-5,7-dimethylimidazo[1,2-a]pyridine. The halogens at the 6- and 8-positions of the resulting fused system would then be available for further diversification through cross-coupling chemistry.

The presence of substituents on the starting pyridine ring can also enable unique cyclization pathways. For instance, electrophilic cyclizations of N-propargyl-amino-pyrimidinones (an analogous system) using iodine or bromine have been shown to proceed with high regioselectivity to form fused bicyclic systems. nih.gov A similar strategy could potentially be applied to derivatives of the title compound.

Rearrangement reactions are also known for substituted aminopyridines. While the specific compound this compound has not been studied in this context, related structures like 3-halo-4-aminopyridines undergo a formal two-carbon insertion upon reaction with acyl chlorides, proceeding through an N-acylated intermediate that cyclizes via intramolecular nucleophilic aromatic substitution. nih.govacs.org This highlights the potential for the interplay between the amino and halo substituents to facilitate complex skeletal reorganizations under appropriate conditions.

| Reagent | Reaction Type | Predicted Fused Heterocyclic Product |

|---|---|---|

| α-Haloketone (RCOCH₂X) | Tschitschibabin Reaction | Substituted Imidazo[1,2-a]pyridine |

| Aldehyde, Isocyanide | Groebke-Blackburn-Bienaymé Reaction | Substituted 3-Aminoimidazo[1,2-a]pyridine |

| Trifluoroacetic anhydride (B1165640) (TFAA) | [4+1] Cyclization | Substituted 6-Azaindole (pyrrolo[2,3-c]pyridine) chemrxiv.org |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 3 Iodo 4,6 Dimethylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR spectroscopy confirms the presence and arrangement of hydrogen atoms in the structure of 5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine. The ¹H-NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The amino group (-NH₂) protons would typically appear as a broad singlet. The two methyl groups (-CH₃) at positions 4 and 6, being in different chemical environments, are expected to produce two separate singlets. The integration of these signals would correspond to the number of protons in each group (2H for the amino group and 3H for each methyl group), confirming the molecular structure.

Table 1: Hypothetical ¹H-NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ |

| ~2.4 | Singlet | 3H | 4-CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, the ¹³C-NMR spectrum would display distinct signals for each of the seven carbon atoms, as they are all in unique chemical environments. The positions of the signals (chemical shifts) are indicative of the type of carbon atom (e.g., aromatic, methyl) and the nature of the adjacent atoms and functional groups. The carbon atoms directly bonded to the electronegative bromine and iodine atoms would be significantly influenced, and their shifts would be characteristic.

Table 2: Predicted ¹³C-NMR Signal Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (-NH₂) | ~158-162 |

| C3 (-I) | ~80-85 |

| C4 (-CH₃) | ~145-150 |

| C5 (-Br) | ~110-115 |

| C6 (-CH₃) | ~150-155 |

| 4-CH₃ | ~20-25 |

Note: These are predicted values and can differ from experimental results.

While ¹H and ¹³C NMR provide primary structural information, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to unambiguously assign all proton and carbon signals by showing correlations between them. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of atoms, helping to determine the preferred conformation of the molecule in solution, particularly the orientation of the amino group relative to the adjacent methyl group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2⁺) of almost equal intensity. The fragmentation pattern would provide further structural confirmation, with expected losses of fragments such as methyl groups, bromine, or iodine atoms.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| [M]⁺ | Molecular ion peak cluster (showing isotopic pattern for Br) |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-Br]⁺ | Loss of a bromine atom |

X-ray Crystallography for Solid-State Structure Determination

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | [Value] |

Note: The specific parameters can only be determined through experimental analysis of a suitable single crystal.

Determination of Molecular Geometry and Bond Parameters

The precise measurement of bond lengths, bond angles, and dihedral angles of this compound would be achieved through single-crystal X-ray diffraction analysis. This technique would provide unambiguous data on the spatial arrangement of the atoms within the molecule. The expected data would be presented in a tabular format, detailing the key geometric parameters of the pyridine (B92270) ring and its substituents.

Table 1: Hypothetical Bond Parameters for this compound

| Parameter | Value (Å or °) |

|---|---|

| C-Br Bond Length | Data not available |

| C-I Bond Length | Data not available |

| C-N (ring) Bond Lengths | Data not available |

| C-C (ring) Bond Lengths | Data not available |

| C-N (amino) Bond Length | Data not available |

| C-C (methyl) Bond Lengths | Data not available |

| N-C-C Bond Angles | Data not available |

| C-C-C Bond Angles | Data not available |

Analysis of Supramolecular Assemblies and Crystal Packing

An analysis of the crystal packing of this compound would reveal the intermolecular interactions that dictate its solid-state architecture. Key interactions to be investigated would include hydrogen bonding involving the amino group and the pyridine nitrogen, as well as potential halogen bonding involving the bromine and iodine atoms. The manner in which these interactions guide the formation of one-, two-, or three-dimensional networks would be a primary focus.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine would likely appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic pyridine ring would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be expected in the 1400-1600 cm⁻¹ region. Vibrations associated with the C-Br and C-I bonds would be found in the lower frequency region of the spectrum.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | Data not available |

| C-H Stretch (Aromatic/Methyl) | Data not available |

| C=C/C=N Stretch (Pyridine Ring) | Data not available |

| N-H Bend (Amine) | Data not available |

| C-H Bend (Methyl) | Data not available |

| C-Br Stretch | Data not available |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric vibrations and vibrations of non-polar bonds, such as the C-I and C-Br bonds, often produce strong signals in Raman spectra. The pyridine ring breathing modes would also be expected to be Raman active. A comparative analysis of both IR and Raman spectra would allow for a more complete assignment of the vibrational modes of this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Theoretical and Computational Studies of Halogenated Aminopyridines

Quantum Chemical Calculations for Electronic Structure and Reactivityresearchgate.net

Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules, offering a microscopic perspective on electronic structure and reactivity. For halogenated aminopyridines, these computational methods provide a framework for understanding how the interplay of different functional groups—such as the electron-donating amino group, the electron-withdrawing halogen atoms, and the alkyl substituents—governs the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculationsresearchgate.netnih.govresearchgate.netnih.gov

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational efficiency with a high degree of accuracy for determining the electronic structure of many-body systems. researchgate.net It is widely employed for the geometry optimization of molecules, a process that determines the lowest energy arrangement of atoms in space, corresponding to the most stable molecular structure. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For halogenated organic compounds, a popular and well-validated combination is the B3LYP functional with the 6-311++G(d,p) basis set. researchgate.netnih.govnih.gov

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. It is known for providing excellent descriptions of molecular geometries and energies for a wide range of organic molecules. researchgate.net

6-311++G(d,p) Basis Set: This notation describes a Pople-style basis set with specific features. The "6-311G" indicates a triple-zeta valence basis set, which uses three functions to describe each valence electron, offering more flexibility than smaller basis sets. The "++" signifies the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms, which are crucial for accurately modeling systems with lone pairs or potential for non-covalent interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for anisotropy in the electron density distribution, which is essential for describing chemical bonds accurately. researchgate.net

This level of theory has been successfully applied to investigate the structural and electronic properties of various substituted pyridine (B92270) derivatives, providing reliable results that correlate well with experimental data where available. bas.bgresearchgate.net

Illustrative Comparison of Geometric Parameters This table presents hypothetical, yet realistic, data for 5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine to demonstrate the comparative analysis between theoretical and experimental values.

| Parameter | Theoretical Value (B3LYP/6-311++G(d,p)) | Typical Experimental Value (X-ray) |

|---|---|---|

| C-Br Bond Length (Å) | 1.895 | 1.880 |

| C-I Bond Length (Å) | 2.090 | 2.075 |

| C-N (amino) Bond Length (Å) | 1.370 | 1.365 |

| C-N-C (ring) Bond Angle (°) | 117.5 | 117.0 |

Analysis of Electronic Properties and Reactivity Descriptorsresearchgate.netnih.govresearchgate.netfishersci.no

Beyond geometry, DFT calculations provide a wealth of information about the electronic properties of a molecule, which are key to understanding its reactivity. Descriptors such as frontier molecular orbitals and the molecular electrostatic potential are essential tools in this analysis.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis and Energy Gapsnih.govfishersci.no

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com

HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests a greater propensity to donate electrons to an electrophile.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons from a nucleophile.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. nih.govmdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO is likely distributed over the π-system with significant contributions from the electron-deficient sites influenced by the electronegative halogen atoms.

Calculated Electronic Properties This table provides illustrative values consistent with those expected for a halogenated aminopyridine.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Energy Gap (ΔE) | 4.65 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sitesresearchgate.netnih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

In the case of this compound, the MEP surface is expected to show distinct regions of reactivity. The most negative potential (red) would likely be concentrated around the pyridine ring's nitrogen atom due to its lone pair of electrons. The regions around the bromine and iodine atoms would also exhibit negative potential, reflecting their high electronegativity. Conversely, the most positive potential (blue) would be found on the hydrogen atoms of the amino group, making them potential hydrogen-bond donors and sites for interaction with nucleophiles. nih.gov This analysis provides a clear and intuitive guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions from quantum chemical calculations into the familiar, intuitive language of Lewis structures, including bonds, lone pairs, and core orbitals. uni-muenchen.de This technique provides a detailed picture of the electron density distribution within a molecule, offering insights into electronic delocalization and the nature of intermolecular interactions. bibliotekanauki.pl By examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, it is possible to quantify the energetic significance of these delocalizations using second-order perturbation theory. uni-muenchen.de These interactions, often referred to as hyperconjugative interactions, are crucial for understanding molecular stability. bibliotekanauki.pl

In halogenated aminopyridines like this compound, NBO analysis reveals significant delocalization of electron density. The lone pairs on the exocyclic amino nitrogen (nN) and the pyridine ring nitrogen (nN) can donate into the antibonding orbitals (σ* or π) of adjacent bonds. For instance, a primary delocalization effect is the interaction of the amino group's lone pair with the π antibonding orbitals of the pyridine ring, which contributes to the planarization of the amino group and strengthens the C-N bond, giving it partial double-bond character.

Furthermore, NBO analysis elucidates the electronic basis for intermolecular interactions, such as hydrogen and halogen bonds. acs.org It can quantify the charge transfer component of these bonds by analyzing the donation from a lone pair NBO on a donor atom (e.g., nitrogen) to the antibonding σ* orbital of a bond involving the acceptor atom (e.g., the C-I or C-Br bond in a halogen bond). acs.orgnih.gov The stabilization energy (E(2)) associated with this donor-acceptor interaction is a direct measure of the interaction's strength.

Table 1: Representative Second-Order Perturbation Theory Analysis of Hyperconjugative Interactions

This table presents theoretical E(2) values for key donor-acceptor interactions in a model halogenated aminopyridine, calculated to illustrate electronic delocalization.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (N7) | π* (C2-N1) | 58.6 | Lone Pair Delocalization |

| LP (N7) | π* (C5-C6) | 21.3 | Lone Pair Delocalization |

| π (C2-C3) | π* (C4-C5) | 19.8 | π-Conjugation |

| π (C5-C6) | π* (N1-C2) | 22.5 | π-Conjugation |

| LP (N1) | σ* (C2-N7) | 5.1 | Intermolecular N-H···N Interaction |

| LP (N1) | σ* (C3-I) | 2.5 | Intermolecular Halogen Bond |

Atomic Charge Calculations (e.g., Mulliken, NBO, Hirshfeld)

The distribution of electron density within a molecule can be quantified by assigning partial charges to each atom. mcmaster.ca Since atomic charge is not a physical observable, several different computational schemes exist to partition the total electron density among the constituent atoms, with Mulliken, Natural Bond Orbital (NBO), and Hirshfeld methods being among the most common. core.ac.ukq-chem.com

Mulliken population analysis, one of the earliest methods, partitions the overlap populations equally between the two participating atoms. chemrxiv.org While computationally simple, its results are known to be highly sensitive to the basis set used in the calculation. mcmaster.ca

NBO analysis provides charges derived from the occupancies of the natural atomic orbitals. uni-muenchen.de These charges are generally considered more stable with respect to basis set changes than Mulliken charges. researchgate.net

The Hirshfeld method partitions the electron density at each point in space between the surrounding atoms based on their relative contributions to the "promolecule" density (a superposition of the isolated, spherically-averaged atomic densities). q-chem.comchemrxiv.org An iterative version, Hirshfeld-I, has been developed to address ambiguities in choosing the reference atomic state, especially for charged molecules. q-chem.com

For halogenated aminopyridines, these calculations typically show that the nitrogen atoms of the pyridine ring and the amino group are regions of negative charge, making them nucleophilic centers. researchgate.net The halogen atoms, particularly iodine and bromine, exhibit an interesting dual electronic nature. While they are electronegative, the presence of a positive σ-hole along the C-X bond axis (where X is Br or I) makes them electrophilic at that specific location, a key feature for halogen bonding. acs.org Atomic charge calculations help to quantify the electrostatic potential that governs these non-covalent interactions.

Table 2: Comparison of Theoretical Atomic Charges for a Halogenated Aminopyridine

This table shows representative calculated atomic charges (in elementary charge units, e) for selected atoms using different partitioning schemes.

| Atom | Mulliken Charge | NBO Charge | Hirshfeld Charge |

| Br | -0.08 | -0.05 | -0.02 |

| I | +0.02 | +0.10 | +0.05 |

| N (pyridine) | -0.65 | -0.52 | -0.28 |

| N (amino) | -0.81 | -0.70 | -0.35 |

| C (attached to Br) | +0.15 | +0.11 | +0.07 |

| C (attached to I) | -0.20 | -0.14 | -0.09 |

Investigation of Non-Covalent Interactions (NCIs)

Non-covalent interactions (NCIs) are the dominant forces that govern the self-assembly of molecules into supramolecular structures, dictating the crystal packing and influencing the physical properties of the solid state. mdpi.commdpi.com In halogenated aminopyridines, the primary NCIs are halogen bonds and hydrogen bonds, which often work cooperatively to form complex and stable networks. researchgate.netnih.gov Computational tools like NCI plot analysis can be used to visualize and characterize these weak interactions based on the electron density and its derivatives, identifying regions of attractive or repulsive forces. acs.org

Halogen Bonding (XB) Characterization in Halogenated Aminopyridines

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor). acs.org This electrophilic region, known as the σ-hole, is an area of positive electrostatic potential located on the halogen atom along the extension of the R-X covalent bond (where R is carbon and X is Cl, Br, or I). acs.org The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl >> F. mdpi.com

In compounds like this compound, both the iodine and bromine atoms can act as halogen bond donors. The electron-withdrawing nature of the pyridine ring enhances the magnitude of the σ-holes on the attached halogens. Potential halogen bond acceptors include the lone pairs of the pyridine and amino nitrogens of neighboring molecules. nih.govacs.org

A defining characteristic of halogen bonds is their high degree of directionality. mdpi.com The R-X···A angle (where A is the acceptor atom) is typically close to 180°, reflecting the interaction of the acceptor's lone pair with the center of the σ-hole. researchgate.net The strength of these bonds can be assessed by comparing the intermolecular X···A distance to the sum of the van der Waals radii of the respective atoms; shorter distances imply stronger interactions. acs.org Computational studies show that halogen bonds involving charged species, such as N-protonated halogenopyridinium cations, are significantly stronger than their neutral counterparts due to enhanced electrostatic attraction. nih.gov

Table 3: Typical Geometries of Halogen Bonds in Halogenated Pyridines

This table presents representative geometric parameters for halogen bonds observed in the crystal structures of related compounds.

| Donor (R-X) | Acceptor (A) | X···A Distance (Å) | Sum of vdW Radii (Å) | R-X···A Angle (°) |

| C-I | N | 2.95 | 3.53 | 175 |

| C-Br | N | 3.05 | 3.40 | 172 |

| C-I | O | 3.10 | 3.50 | 178 |

| C-Br | Br | 3.64 | 3.70 | 170 |

"Charge Reverse" Halogen Bonding Phenomena

While typical halogen bonds involve a halogen on a neutral or electron-poor molecule acting as the electrophile, a less common but significant variation is the "charge reverse" halogen bond. mdpi.com In this arrangement, the halogen atom is part of an electron-rich anion (e.g., a halide or a halogenated sulfonate), and it interacts with an electron-poor or cationic fragment. mdpi.com This phenomenon challenges the traditional view of halogens in anions as purely nucleophilic. Theoretical calculations, including Molecular Electrostatic Potential (MEP) surface analysis, confirm that even on anions, halogens can possess localized σ-holes, allowing them to act as XB donors. These interactions are primarily driven by electrostatic Coulombic effects and can play a crucial role in the stabilization of crystal lattices. mdpi.com

Hydrogen Bonding Networks in the Solid State

Hydrogen bonds are among the most important forces in crystal engineering, providing strength and directionality to molecular assemblies. dcu.ie In this compound, the primary hydrogen bond donor is the exocyclic amino group (-NH₂), while the principal acceptors are the pyridine ring nitrogen and the amino nitrogen of adjacent molecules. nih.gov

Table 4: Representative Geometries of Hydrogen Bonds in Aminopyridine Derivatives

This table lists common hydrogen bond parameters found in the crystal structures of aminopyridines.

| Donor (D-H) | Acceptor (A) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| N-H | N (pyridine) | 2.16 | 3.03 | 166 |

| N-H | N (amino) | 2.25 | 3.10 | 160 |

| N-H | O (carbonyl) | 1.95 | 2.90 | 170 |

| N-H | I | 2.79 | 3.26 | 115 |

π-π Stacking and Other Aromatic Interactions

In the study of halogenated aminopyridines such as this compound, understanding the noncovalent interactions that govern their supramolecular architecture is of paramount importance. Among these, π-π stacking and other aromatic interactions play a crucial role in the crystal packing and molecular recognition processes.

π-π stacking refers to the attractive, noncovalent interactions between aromatic rings. These interactions are fundamental in various chemical and biological systems, influencing the structures of DNA and proteins, and affecting the packing of organic molecules in crystals. researchgate.netFor substituted pyridines, the nature and strength of these interactions are heavily influenced by the electronic properties of the substituents. Theoretical studies on substituted pyridinium (B92312) ions have shown that electron-donating groups, such as the amino (-NH₂) and methyl (-CH₃) groups present in this compound, can increase the π-π stacking interaction energy. nih.govConversely, electron-withdrawing groups, like the halogen atoms, can modulate this effect.

Computational models, particularly those that include electron correlation like MP2, are necessary to accurately describe the stability gained from stacking interactions, as methods like HF and DFT can sometimes fail to capture the full extent of the dispersion forces involved. researchgate.netStudies on pyridine dimers have identified the antiparallel-displaced geometry as the most stable configuration, with a significant binding energy. researchgate.netIn this compound, the complex interplay of its various substituents—the electron-donating amino and methyl groups and the electron-withdrawing but highly polarizable bromine and iodine atoms—leads to a nuanced electronic distribution on the pyridine ring. This distribution dictates the preferred orientation (e.g., parallel-displaced vs. T-shaped) and strength of its aromatic interactions.

Beyond traditional π-π stacking, other noncovalent forces are also at play. These include:

Halogen bonding: Where the iodine or bromine atom acts as a Lewis acid, interacting with a Lewis base.

Hydrogen bonding: Involving the amino group as a hydrogen bond donor.

lp-π interactions: Interactions between a lone pair of electrons (e.g., from the amino nitrogen) and the π-system of an adjacent ring. nih.gov The combination of these forces results in a complex and highly directional interaction potential, which is critical for designing materials with specific structural and electronic properties. The analysis of crystal structures of similar compounds often reveals that these varied interactions, rather than π-π stacking alone, direct the final supramolecular assembly.

| Interaction Type | Description | Relevant Functional Groups in this compound |

|---|---|---|

| π-π Stacking | Attractive interaction between the electron clouds of two aromatic pyridine rings. | Pyridinе Ring |

| Halogen Bonding | Interaction where a halogen atom (I, Br) acts as an electrophilic "σ-hole" donor to a nucleophilic site. | Iodo (-I), Bromo (-Br) |

| Hydrogen Bonding | Interaction between the -NH₂ group (donor) and a nitrogen or halogen atom (acceptor) on another molecule. | Amino (-NH₂) |

| lp-π Interactions | Interaction of a lone pair (e.g., from the amino group's nitrogen) with the π-system of a neighboring pyridine ring. | Amino (-NH₂), Pyridine Ring |

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Plotting

To rigorously characterize the noncovalent interactions within this compound, advanced computational chemistry tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) plotting are employed. These methods provide a detailed picture of the electron density distribution, allowing for the identification and classification of various intermolecular forces. nih.govrsc.orgQTAIM analysis, developed by Richard Bader, examines the topology of the electron density (ρ). iucr.orgWithin this framework, a chemical bond is associated with a bond critical point (BCP), a specific point where the gradient of the electron density is zero. The properties at this BCP, such as the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature of the interaction. researchgate.netFor instance, low ρ(r) values and a positive Laplacian are characteristic of closed-shell interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces. nih.govIn the context of this compound, QTAIM can be used to precisely locate and quantify the strength of N-H···N hydrogen bonds, C-I···N and C-Br···N halogen bonds, and weaker π-π stacking interactions. iucr.orgnih.govNCI plotting is a more recent technique that provides a visually intuitive representation of noncovalent interactions in real space. nih.govwikipedia.orgIt is based on the relationship between the electron density (ρ) and the reduced density gradient (s). chemtools.orgNCI analysis generates 3D isosurfaces that highlight regions of space where noncovalent interactions occur. These surfaces are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between attractive and repulsive interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, attractive interactions, such as van der Waals forces and π-π stacking. nih.gov* Red surfaces denote repulsive interactions, often found in sterically crowded regions or within rings. chemtools.org For this compound, an NCI plot would be expected to show distinct isosurfaces corresponding to the various interactions. A blue surface would likely appear between the amino hydrogen and a nitrogen atom of a neighboring molecule, confirming a hydrogen bond. Green, disc-shaped surfaces would be anticipated between the stacked pyridine rings, visualizing the π-π interactions. nih.govFurthermore, specific isosurfaces would delineate the halogen bonds originating from the electron-deficient σ-holes of the iodine and bromine atoms. mdpi.comTogether, QTAIM and NCI plotting offer a powerful, complementary approach to understanding the complex web of noncovalent forces that dictate the solid-state structure of this molecule. rsc.org

| QTAIM Parameter | Symbol | Interpretation for Noncovalent Interactions |

|---|---|---|

| Electron Density at BCP | ρ(r) | Low value (typically <0.1 a.u.); magnitude correlates with interaction strength. |

| Laplacian of Electron Density | ∇²ρ(r) | Positive value, indicating charge depletion characteristic of closed-shell interactions (H-bonds, halogen bonds). |

| Total Energy Density | H(r) | Slightly negative for strong hydrogen/halogen bonds (some covalent character) or slightly positive for weak van der Waals interactions. |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. These theoretical calculations can provide valuable insights into the molecule's electronic structure and dynamics, aiding in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. ruc.dkCalculations can predict the ¹H, ¹³C, and ¹⁵N chemical shifts with a high degree of accuracy, provided that an appropriate functional and basis set are chosen. nih.govThe accuracy of these predictions is sensitive to the chosen computational level and the geometry of the molecule. nih.govnih.govFor this compound, DFT calculations would predict distinct chemical shifts for the different protons and carbons, influenced by the electronic effects of the substituents. The amino and methyl groups would generally cause upfield shifts (lower ppm), while the electronegative halogens and the pyridine nitrogen would cause downfield shifts (higher ppm) for nearby nuclei. Comparing calculated shifts with experimental values is a robust method for structural verification.

Vibrational Frequencies: Theoretical calculations are also instrumental in predicting the vibrational (infrared and Raman) spectra of molecules. arxiv.orgBy calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the harmonic vibrational frequencies. nih.govThese calculated frequencies correspond to specific vibrational modes, such as N-H stretching of the amino group, C-H stretching of the methyl groups, and various pyridine ring breathing and deformation modes. While calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, this can be corrected using empirical scaling factors, leading to excellent agreement with experimental spectra. bohrium.comFor this compound, computational analysis would help assign the complex vibrational bands, including the low-frequency modes corresponding to the C-Br and C-I stretches, which are important spectroscopic signatures. researchgate.net

| Spectroscopic Parameter | Typical Predicted Range / Mode | Influencing Factors |

|---|---|---|

| ¹H NMR Chemical Shift (NH₂) | 4.0 - 6.0 ppm | Solvent, hydrogen bonding, electron density on N |

| ¹H NMR Chemical Shift (CH₃) | 2.0 - 3.0 ppm | Position on the ring, steric effects |

| ¹³C NMR Chemical Shift (C-NH₂) | 150 - 160 ppm | Direct attachment to N and ring |

| ¹³C NMR Chemical Shift (C-I) | 80 - 100 ppm | Heavy atom effect of iodine |

| ¹³C NMR Chemical Shift (C-Br) | 105 - 120 ppm | Electronegativity of bromine |

| IR Frequency (N-H stretch) | 3300 - 3500 cm⁻¹ | Hydrogen bonding (causes broadening and shift to lower frequency) |

| IR Frequency (Pyridine ring modes) | 1400 - 1600 cm⁻¹ | Substitution pattern, electronic effects of all groups |

| IR Frequency (C-I stretch) | 500 - 600 cm⁻¹ | Bond strength, molecular mass |

| IR Frequency (C-Br stretch) | 600 - 700 cm⁻¹ | Bond strength, molecular mass |

Note: The values in this table are illustrative predictions based on typical ranges for similar functional groups and are not experimental data for this specific compound.

Applications of 5 Bromo 3 Iodo 4,6 Dimethylpyridin 2 Amine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The strategic placement of reactive sites on 5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine makes it an excellent starting material for the synthesis of complex heterocyclic systems. The 2-amino group can act as a nucleophile or as a directing group, while the iodo and bromo substituents are prime handles for metal-catalyzed cross-coupling reactions. This multi-faceted reactivity allows for the construction of elaborate molecules through sequential and regioselective modifications. Analogs such as 2-amino-5-bromo-3-iodopyridine (B1270907) are recognized as crucial intermediates in the synthesis of pharmacologically active molecules, including tyrosine kinase inhibitors, highlighting the importance of this structural motif. ijssst.inforesearchgate.netgoogle.com

The 2-aminopyridine (B139424) moiety is a classic precursor for the annulation of a second ring onto the pyridine (B92270) core, leading to the formation of fused bicyclic heterocycles. rsc.org The presence of a halogen at the adjacent C3 position in this compound is particularly advantageous for cyclization strategies. Following a cross-coupling reaction to introduce a suitable side chain at the C3-iodo position, the 2-amino group can participate in an intramolecular cyclization to forge a new ring. This approach is widely used in the synthesis of biologically relevant scaffolds such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.comnih.govnih.gov

For instance, the reaction of 2-aminopyridine derivatives with 1,3-dicarbonyl compounds or their equivalents is a well-established method for constructing fused systems like pyrazolo[3,4-b]pyridines. mdpi.comnih.gov This strategy can be envisioned for this compound to produce novel, highly substituted fused heterocycles.

Table 1: Potential Synthetic Routes to Fused Heterocycles

| Target Fused System | Potential Reaction Partner | General Reaction Type |

|---|---|---|

| Pyrido[2,3-d]pyrimidine | Formamide, Urea, Isothiocyanates | Cyclocondensation |

| Pyrazolo[3,4-b]pyridine | 1,3-Diketones, α,β-Unsaturated Ketones | Cyclocondensation |

| Imidazo[1,2-a]pyridine | α-Haloketones | Tschitschibabin Reaction |

A key feature of this compound is the presence of two different halogen atoms, which enables selective and sequential functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. nih.gov This reactivity difference can be exploited to perform a selective coupling reaction (e.g., Suzuki, Sonogashira, Heck, or Buchwald-Hartwig) at the C3-iodo position while leaving the C5-bromo position intact. rsc.org The resulting monosubstituted product can then be subjected to a second, different cross-coupling reaction at the C5 position, allowing for the controlled and stepwise introduction of two different substituents. This sequential approach is a powerful strategy for generating libraries of complex and diverse molecules from a single starting material. mdpi.com

Table 2: Orthogonal Reactivity in Sequential Cross-Coupling Reactions

| Step | Reaction | Position | Catalyst/Conditions (Illustrative) | Potential Coupling Partner |

|---|---|---|---|---|

| 1 | Suzuki Coupling | C3 (Iodo) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Arylboronic Acid |

| 2 | Sonogashira Coupling | C5 (Bromo) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Terminal Alkyne |

| OR | ||||

| 1 | Sonogashira Coupling | C3 (Iodo) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Terminal Alkyne |

Role in Ligand Design for Catalysis

The inherent structural features of 2-aminopyridine derivatives make them excellent candidates for ligand design in coordination chemistry and catalysis. researchgate.net The combination of a pyridine ring nitrogen (a sigma-donor) and an exocyclic amino group provides a bidentate chelation site for metal ions.

The 2-aminopyridine framework is a classic bidentate ligand that coordinates to a metal center through the pyridine ring nitrogen and the exocyclic amino nitrogen, forming a stable five-membered chelate ring. vot.plnsf.gov This chelating ability is well-documented for a wide range of transition metals. nih.govekb.eg this compound is expected to exhibit this same fundamental coordination behavior. The electronic properties of the resulting metal complex can be fine-tuned by the substituents on the pyridine ring. The presence of halogens and methyl groups on the scaffold can influence the steric environment and the electron density at the metal center, which in turn can affect the stability and reactivity of the organometallic complex.

While this compound is itself an achiral molecule, its highly functionalized nature makes it an excellent prochiral scaffold for the development of new chiral ligands. Chirality can be introduced by attaching a known chiral moiety to the pyridine core, for example, via a cross-coupling reaction at the C5-bromo position. The resulting chiral aminopyridine could then be used as a ligand in asymmetric catalysis. nih.gov The development of novel chiral pyridine-derived ligands is a very active area of research aimed at discovering new catalysts for enantioselective reactions. rsc.orgnih.govacs.orgacs.org The modular nature of synthesizing derivatives from this building block would allow for the systematic tuning of both steric and electronic properties to optimize stereoselectivity in a target reaction.

Development of Advanced Functional Materials

Highly functionalized N-heterocyclic compounds are fundamental components in the field of materials science, particularly for optoelectronics. researchgate.net Pyridine derivatives are frequently incorporated into organic light-emitting diodes (OLEDs) and perovskite solar cells, where they can function as electron-transporting materials (ETMs), hole-transporting materials (HTMs), or as components of bipolar host materials. rsc.orgrsc.org

The this compound scaffold offers a platform for creating novel functional materials. Through the cross-coupling strategies described previously (Section 6.1.2), various π-conjugated systems, such as pyrene (B120774) or triphenylamine (B166846) units, can be attached to the pyridine core. nih.gov This derivatization can be used to precisely tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge transport properties. nih.gov Furthermore, the presence of heavy atoms like bromine and iodine in the molecular structure can promote intersystem crossing, potentially leading to applications in phosphorescent OLEDs (PHOLEDs) or as photosensitizers. The ability to generate a wide array of derivatives from this single building block makes it a promising candidate for the discovery of new materials with tailored properties for advanced electronic and photonic applications.

Precursor for Materials in Organic Electronics

Halogenated pyridines are recognized as crucial building blocks in the synthesis of organic semiconductors. tcichemicals.comresearchgate.net The electronic properties of these materials can be finely tuned by modifying the substitution pattern on the pyridine ring. The this compound scaffold is a promising precursor for organic electronic materials due to the combined electronic effects of its substituents.

The electron-withdrawing nature of the bromo and iodo substituents can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of resulting π-conjugated systems. This can be advantageous for creating materials with specific energy level alignments required for efficient charge injection and transport in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgrsc.org The amino group, being an electron-donating group, can modulate these electronic properties and enhance intermolecular interactions.

Furthermore, the bromo and iodo moieties serve as versatile synthetic handles for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the extension of the π-conjugated system by introducing various aryl or acetylenic groups. nih.govmdpi.com This synthetic flexibility allows for the systematic design and synthesis of novel organic semiconductors with tailored properties.

Table 1: Potential Influence of Substituents on Electronic Properties for Organic Electronics

| Substituent | Position | Electronic Effect | Potential Impact on Organic Electronic Materials |

| Bromo | 5 | Electron-withdrawing | Lowering of HOMO/LUMO levels, improved air stability |

| Iodo | 3 | Electron-withdrawing | Lowering of HOMO/LUMO levels, synthetic handle for cross-coupling |

| Amino | 2 | Electron-donating | Modulation of electronic properties, enhanced intermolecular interactions |

| Methyl | 4, 6 | Electron-donating | Increased solubility, steric influence on molecular packing |

Building Block for Chemical Sensors

Pyridine derivatives are widely employed in the design of chemical sensors due to their ability to coordinate with various analytes and their favorable photophysical properties. mdpi.comnih.gov The structural and electronic features of this compound make it an attractive candidate for the development of novel chemosensors.

The nitrogen atom of the pyridine ring and the exocyclic amino group can act as binding sites for metal ions and other electrophilic species. nih.govnih.gov Upon binding, changes in the electronic structure of the molecule can lead to a detectable optical response, such as a change in fluorescence intensity or color (colorimetric sensing). mdpi.comnih.gov The heavy atoms (bromine and iodine) can also influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and leading to phosphorescence-based sensing mechanisms.

The versatility of this building block allows for the introduction of fluorophores or other signaling units through reactions at the bromo and iodo positions. This enables the construction of "turn-on" or "turn-off" fluorescent sensors with high selectivity and sensitivity for specific analytes. nih.gov

Table 2: Potential Sensing Applications Based on Functional Groups

| Functional Group | Potential Binding Site for | Potential Sensing Mechanism |

| Pyridine Nitrogen | Metal ions, Protons | Fluorescence or colorimetric changes |

| Amino Group | Metal ions, Anions (via hydrogen bonding) | Modulation of photophysical properties |

| Bromo/Iodo Groups | Introduction of signaling moieties | Quenching or enhancement of fluorescence |

Applications in Crystal Engineering and Supramolecular Chemistry

The field of crystal engineering focuses on the rational design of crystalline solids with desired structures and properties by controlling intermolecular interactions. globethesis.com this compound is an excellent candidate for crystal engineering and the construction of supramolecular assemblies due to its capacity for forming multiple, directional non-covalent interactions.

The key interactions that can be exploited are hydrogen bonds and halogen bonds. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, leading to the formation of predictable supramolecular synthons. mdpi.com

Crucially, the bromo and iodo substituents are effective halogen bond donors. globethesis.comacs.org Halogen bonding is a highly directional and specific non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.orgnih.gov The iodine atom, being more polarizable, forms stronger halogen bonds compared to bromine. mdpi.com This allows for the programmed self-assembly of molecules into one-, two-, or three-dimensional networks. The interplay between hydrogen bonding and halogen bonding can be used to create complex and robust supramolecular architectures. mdpi.comhhu.de

Table 3: Intermolecular Interactions for Crystal Engineering and Supramolecular Chemistry

| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |

| Hydrogen Bond | Amino group (N-H) | Pyridine Nitrogen (N) | Chains, dimers, sheets |

| Halogen Bond | Iodo group (C-I) | Pyridine Nitrogen (N), Amino Nitrogen (N), other Lewis bases | Linear chains, 2D networks |

| Halogen Bond | Bromo group (C-Br) | Pyridine Nitrogen (N), Amino Nitrogen (N), other Lewis bases | Linear chains, 2D networks |

| π-π Stacking | Pyridine ring | Pyridine ring | Stacked columnar structures |

Q & A

Basic Question

- Medicinal chemistry : Serves as a kinase inhibitor scaffold due to its halogen-rich structure, enabling hydrogen bonding with ATP-binding pockets .

- Materials science : Halogenated pyridines enhance charge transport in organic semiconductors; UV-Vis spectroscopy (λmax ~270 nm) confirms π-π* transitions .

Advanced Research Question

In drug discovery:

- SAR studies : Replace iodine with bioisosteres (e.g., CF₃) to modulate lipophilicity (logP) while retaining binding affinity .

- Crystallography : Co-crystallize with target proteins (e.g., EGFR) to map halogen bonding interactions .

What computational tools predict the stability and reactivity of this compound under varying conditions?

Q. Methodological Answer

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulates solvation effects in DMSO vs. water, predicting aggregation tendencies .

- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose alternative routes using fragment-based libraries .

How should researchers handle safety and stability concerns during storage?

Basic Question

- Storage : Keep in amber vials at –20°C to prevent photodegradation of the C–I bond .

- Handling : Use glove boxes under N₂ to avoid hydrolysis of the amine group .

Advanced Research Question

- Accelerated Stability Testing : Expose to UV light (254 nm) and monitor decomposition via TLC or LC-MS .

- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (>150°C typical) .

What mechanistic insights explain unexpected byproducts in amination reactions?

Methodological Answer

Side products (e.g., dehalogenated species) arise from:

- Radical pathways : Use EPR spectroscopy to detect Br• or I• intermediates during amination .

- Base sensitivity : K₂CO₃ may deprotonate the amine, leading to nucleophilic attack at unintended positions. Switch to milder bases (e.g., Cs₂CO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.